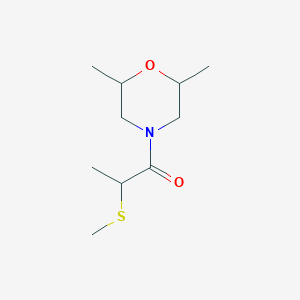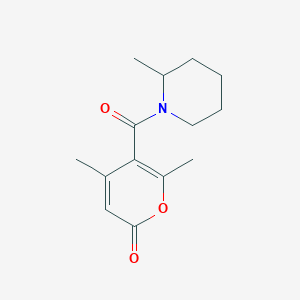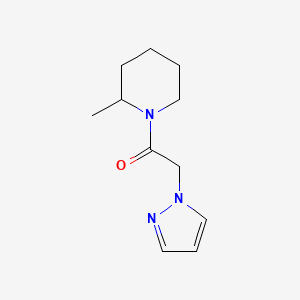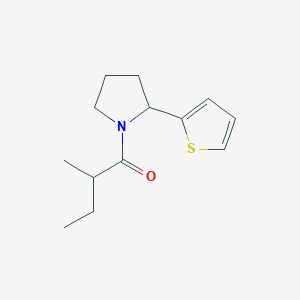
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one, also known as DMT or dimethyltryptamine, is a naturally occurring psychedelic compound found in several plant species and animals. It is a powerful hallucinogenic drug that has been used for centuries in traditional South American shamanic rituals. DMT is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use.
Wirkmechanismus
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one also activates other receptors in the brain, including the sigma-1 receptor, which is involved in the modulation of pain, stress, and addiction.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one produces a wide range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain waves and neurotransmitter levels. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one also produces profound alterations in perception, including vivid visual hallucinations and altered sense of time and self.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has several advantages as a research tool, including its potent psychoactive effects and rapid onset of action. However, its Schedule I classification makes it difficult to obtain for research purposes, and its potential for abuse and adverse effects on mental health must be carefully considered.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. These include studies on its potential therapeutic use for psychiatric disorders, as well as investigations into its effects on brain function and consciousness. Future research could also focus on developing new methods for synthesizing 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one and other related compounds.
Synthesemethoden
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be synthesized in a laboratory setting using several methods. One common method involves the reaction of indole with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. Another method involves the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of a sulfur-containing compound such as thiourea or thioacetamide.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been the subject of numerous scientific studies over the years, particularly in the fields of neuroscience and psychology. Researchers have investigated its effects on brain function, consciousness, and mental health. Some studies have suggested that 1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one may have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-7-5-11(6-8(2)13-7)10(12)9(3)14-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBCJMDJLAIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)








![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)